2-(3,4-Dimethoxybenzoyl)furan

Description

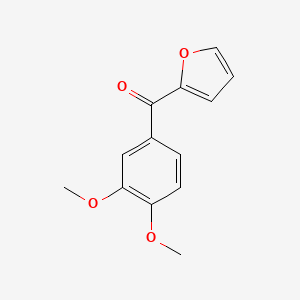

2-(3,4-Dimethoxybenzoyl)furan (CAS: 69241-43-6) is a furan derivative characterized by a benzoyl group substituted with two methoxy moieties at the 3- and 4-positions of the phenyl ring. Its molecular formula is C₁₃H₁₂O₄, with a molecular weight of 232.24 g/mol and a purity of ≥97% in commercial preparations .

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-15-10-6-5-9(8-12(10)16-2)13(14)11-4-3-7-17-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJQJHJSIZVERE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=CO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Oxazolone Precursor

The synthesis of 2-(3,4-dimethoxybenzoyl)furan often begins with the preparation of an oxazolone intermediate. A key method involves the reaction of 3,4-dimethoxyhippuric acid with furan in the presence of acetic anhydride and pyridine. This cyclocondensation yields 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene) oxazol-5-one (1 ) as a stable precursor. The reaction proceeds via nucleophilic attack of the furan’s α-carbon on the activated carbonyl group of the hippuric acid derivative, followed by lactonization.

Key Data:

Friedel-Crafts Acylation Strategy

Direct Acylation of Furan

Friedel-Crafts acylation represents a classical route for introducing acyl groups to aromatic systems. For furan derivatives, this method requires activation of the acylating agent (e.g., 3,4-dimethoxybenzoyl chloride) with a Lewis acid such as AlCl. The electrophilic acylium ion attacks the electron-rich C2 position of furan, forming this compound.

Challenges and Optimization:

-

Furan’s lower aromaticity compared to benzene necessitates harsher conditions (e.g., nitrobenzene as a solvent).

-

Competing side reactions, such as over-acylation or polymerization, are mitigated by controlled stoichiometry and low temperatures (0–5°C).

Metal-Catalyzed Cross-Coupling Approaches

Palladium-Mediated Coupling

Palladium catalysts enable the formation of carbon-carbon bonds between furan and benzoyl precursors. For example, Suzuki-Miyaura coupling of 2-furanboronic acid with 3,4-dimethoxybromobenzene in the presence of Pd(PPh) and a base (e.g., KCO) generates the target compound. This method offers regioselectivity and compatibility with sensitive functional groups.

Representative Protocol:

Iron-Catalyzed Tandem Reactions

Iron(III) triflimide, a super Lewis acid, facilitates tandem halogenation and cyclization steps. While primarily used for benzo[b]furan synthesis, this approach could be adapted for this compound by modifying the starting ketone to incorporate methoxy groups.

Hydrolysis and Decarboxylation Pathways

Oxazolone Derivatization

Hydrolysis of the oxazolone intermediate (1 ) under acidic conditions (e.g., HCl/HO) yields a β-ketoamide, which undergoes decarboxylation upon heating to produce the target compound. This route, though multistep, benefits from high atom economy and scalability.

Critical Parameters:

-

Decarboxylation efficiency depends on temperature (150–200°C) and the presence of catalysts like Cu powder.

-

Side products, such as dimerized furans, are minimized by inert atmosphere conditions.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Oxazolone Intermediate | High regioselectivity | Multistep synthesis | 69–88% |

| Friedel-Crafts Acylation | Simplicity | Low reactivity of furan | 40–60% |

| Palladium Coupling | Mild conditions | Cost of catalysts | 75–88% |

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

- 2-(3,4-Dimethoxybenzoyl)furan serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various functionalization reactions, making it valuable in organic synthesis.

Synthetic Routes

- The synthesis typically involves the acylation of furan with 3,4-dimethoxybenzoyl chloride, often using a Lewis acid catalyst like aluminum chloride (AlCl₃). This method is efficient for producing high yields of the compound under controlled conditions.

| Synthetic Method | Reagents Used | Conditions |

|---|---|---|

| Acylation | Furan, 3,4-Dimethoxybenzoyl chloride | Anhydrous conditions with AlCl₃ |

| Oxidation | KMnO₄ or CrO₃ | Variable conditions for oxidized derivatives |

| Reduction | LiAlH₄ or NaBH₄ | Mild conditions to form alcohols |

Biological Activities

Antimicrobial Properties

- Preliminary studies indicate that derivatives of this compound exhibit significant antibacterial activities against pathogens such as Escherichia coli and Staphylococcus aureus. This suggests potential therapeutic applications in treating infections.

Anticancer Potential

- Research into the biological activities of similar compounds has shown promise in anticancer applications. The unique structural features of this compound may contribute to its effectiveness as a scaffold for developing new anticancer agents.

Medicinal Chemistry

Drug Development

- Due to its potential biological activities, this compound is being investigated for its role in drug discovery. The compound's ability to interact with specific molecular targets could lead to the development of novel therapeutic agents .

Mechanism of Action

- The mechanism by which this compound exerts its effects often involves interactions with enzymes or receptors. For instance, antimicrobial activity may result from inhibiting bacterial enzymes that are crucial for their metabolism.

Industrial Applications

Specialty Chemicals and Materials

- In industrial settings, this compound can be utilized in producing specialty chemicals and materials such as polymers and coatings. Its unique chemical properties make it suitable for various applications in material science .

Case Studies

-

Antibacterial Activity Study

- A study demonstrated the antibacterial efficacy of furan derivatives against common bacterial strains. Although specific data on this compound is limited, similar compounds showed promising results in inhibiting bacterial growth.

-

Anticancer Research

- Research focused on furan-based compounds revealed their potential to inhibit cancer cell proliferation. Ongoing studies aim to explore the specific mechanisms by which this compound may act against cancer cells.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxybenzoyl)furan and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, disrupting essential metabolic pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(3,4-Dimethoxybenzoyl)furan can be contextualized by comparing it with analogs sharing the furan core and substituted aromatic systems. Below is a detailed analysis based on substituent effects, synthetic routes, and crystallographic data.

Structural Analogues

Substituent Effects

- This is corroborated by crystallographic data in related dimethoxyphenyl furanones, where methoxy groups facilitate hydrogen bonding .

- Halogenation: Bromination at the C5 position of furan (e.g., 5-Bromo-2-(5-cyanobenzoxazol-2-yl)furan) introduces steric and electronic effects, altering reactivity and biological activity compared to the non-halogenated target compound .

Crystallographic and Stability Data

- The crystal structure of 3-(3,4-Dimethoxyphenyl)-4-(2-methoxyanilino)furan-2(5H)-one reveals a planar furan ring with intermolecular hydrogen bonding, stabilizing the lattice. Similar interactions may govern the packing and solubility of this compound, though experimental data is lacking .

- In contrast, halogenated derivatives (e.g., brominated furans) exhibit reduced solubility due to increased molecular weight and halogen-induced hydrophobicity .

Biological Activity

2-(3,4-Dimethoxybenzoyl)furan is an organic compound that features a furan ring and a 3,4-dimethoxybenzoyl group. Its unique structure contributes to its potential applications in medicinal chemistry. This article reviews the biological activities of this compound, focusing on its therapeutic potential, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a furan moiety, which is a five-membered aromatic ring containing oxygen, and a benzoyl group substituted with two methoxy groups at the 3 and 4 positions. This configuration enhances its chemical reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 232.22 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. Derivatives containing furan rings have been studied for their effectiveness against various pathogens such as Escherichia coli and Staphylococcus aureus . The specific antibacterial activity of this compound requires further exploration to establish its therapeutic applications.

Anticancer Potential

Studies on structurally related compounds suggest that they may possess anticancer properties. For instance, benzofuran derivatives have shown promising antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines . The mechanism often involves the inhibition of tubulin polymerization, which is critical for cancer cell division.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that it may modulate enzyme activity or receptor binding, which could lead to various pharmacological effects .

Case Studies and Research Findings

- Antiproliferative Activity : A study evaluated the antiproliferative effects of benzofuran derivatives, revealing a correlation between structural modifications and enhanced activity against cancer cell lines. Compounds with methoxy substitutions showed improved inhibition of colchicine binding to tubulin .

- Cytoprotective Effects : Another investigation demonstrated that related compounds could protect cellular DNA and mitochondria from damage induced by carcinogens. For example, N-(2-(3,5-dimethoxystyryl)phenyl)furan-2-carboxamide exhibited protective effects in human colon fibroblast cells .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3,4-Dimethoxyphenyl)-3-(5-furyl)-urea | Urea linkage instead of benzoyl group | Potential anticancer agent |

| Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate | Contains a carboxylate group | Varying solubility and reactivity |

| 1-(3,4-Dimethoxyphenyl)-3-(5-thiophen-2-yl)-urea | Substituted thiophene ring | Different electronic properties |

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2-(3,4-Dimethoxybenzoyl)furan?

Methodological Answer: Synthesis optimization requires careful control of:

- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) or ruthenium complexes enable efficient coupling reactions between furan precursors and 3,4-dimethoxybenzoyl groups .

- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency, while glycerol or water may be used for greener protocols .

- Temperature : Reactions often proceed at reflux (80–120°C) or under mild conditions (room temperature) to avoid decomposition .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, furan protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₃H₁₂O₅: calc. 272.0685, observed 272.0682) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O bonds) for structural validation .

Q. How does pH and temperature affect the stability of this compound in solution?

Methodological Answer:

- pH Stability : The compound degrades under strongly acidic (pH < 2) or alkaline (pH > 10) conditions due to hydrolysis of the benzoyl group. Neutral buffers (pH 6–8) are optimal for aqueous studies .

- Thermal Stability : Decomposition occurs above 150°C. Short-term stability in organic solvents (e.g., DMSO, ethanol) is maintained at −20°C .

Advanced Research Questions

Q. What reaction mechanisms govern the dimerization or cyclization of this compound derivatives?

Methodological Answer: Dimerization often proceeds via:

- Radical Pathways : Initiated by UV light or peroxides, forming C–C bonds between furan rings .

- Electrophilic Aromatic Substitution : Substituents on the benzoyl group direct regioselectivity in cross-coupling reactions .

- Kinetic Studies : Use time-resolved NMR or HPLC to monitor intermediate formation and rate constants .

Q. How can computational modeling predict the bioactivity of this compound analogs?

Methodological Answer:

- Molecular Docking : Simulate binding to target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite to identify key interactions (e.g., hydrogen bonds with methoxy groups) .

- QSAR Models : Correlate substituent electronic effects (Hammett σ values) with antibacterial IC₅₀ data to design potent analogs .

- ADMET Prediction : SwissADME or pkCSM tools assess pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What structural insights can be gained from comparative crystallographic studies of this compound derivatives?

Methodological Answer:

- Hydrogen-Bonding Networks : Analyze C–H⋯O and π-π interactions to explain solubility differences (e.g., planar vs. twisted conformers) .

- Torsion Angles : Compare dihedral angles between furan and benzoyl groups to predict reactivity (e.g., steric hindrance in bulky derivatives) .

Q. How can in vitro assays evaluate the biological activity of this compound?

Methodological Answer:

- Antimicrobial Assays : Use broth microdilution (MIC ≤ 50 µg/mL against S. aureus) with positive controls (e.g., ampicillin) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, HepG2) at 24–72 h exposure, normalized to IC₅₀ values .

- Enzyme Inhibition : Measure IC₅₀ for COX-2 or α-glucosidase using fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.